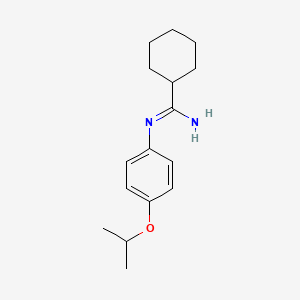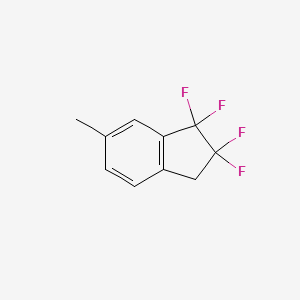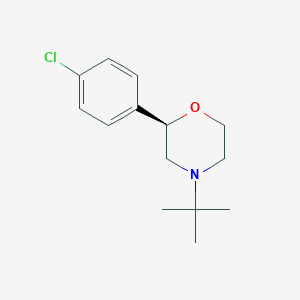
3-Nitro-2-(thiophen-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-(thiophen-3-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(thiophen-3-yl)benzoic acid typically involves the nitration of a thiophene-substituted benzoic acid derivative. One common method includes the nitration of 2-(thiophen-3-yl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorinating agents.
Major Products Formed
Reduction: The reduction of the nitro group yields 3-amino-2-(thiophen-3-yl)benzoic acid.
Substitution: Electrophilic substitution on the thiophene ring can yield various halogenated derivatives.
Applications De Recherche Scientifique
3-Nitro-2-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Nitro-2-(thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: Lacks the thiophene ring, making it less versatile in certain chemical reactions.
2-Nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity.
4-Nitrobenzoic acid: Another positional isomer with different chemical properties.
Uniqueness
3-Nitro-2-(thiophen-3-yl)benzoic acid is unique due to the presence of both the nitro group and the thiophene ring
Propriétés
Numéro CAS |
919087-99-3 |
|---|---|
Formule moléculaire |
C11H7NO4S |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
3-nitro-2-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)8-2-1-3-9(12(15)16)10(8)7-4-5-17-6-7/h1-6H,(H,13,14) |
Clé InChI |
SRWMNHARAKVSSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CSC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)



![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)



